SUN-K0706 -

SUN-K0706

Catalog Number: EVT-1535656
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SUN-K0706, also known as K0706, is a potent and orally active Bcr-Abl kinase inhibitor. K0706 selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the ‘gatekeeper’ resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, a threonine (T) to isoleucine (I) amino acid substitution at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents, and its expression is associated with poor prognosis.
Source

SUN-K0706 was developed by Sun Pharma Advanced Research Company, a subsidiary of Sun Pharmaceutical Industries Limited. The compound has been part of clinical trials aimed at evaluating its efficacy and safety in various conditions, particularly those related to neurodegeneration and hematological malignancies.

Classification

SUN-K0706 falls under several classifications:

  • Antidementias
  • Antineoplastics
  • Antiparkinsonians
  • Small molecules

It is noted for its specificity in inhibiting the BCR-ABL1 tyrosine kinase, which plays a significant role in certain cancers and neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of SUN-K0706 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final compound. Specific synthetic routes have not been extensively detailed in public literature, but they generally follow established methods for synthesizing small molecule kinase inhibitors.

Technical Details

While precise synthetic pathways are proprietary, the development of SUN-K0706 has likely involved:

  • Chemical modification of existing BCR-ABL1 inhibitors to enhance selectivity and reduce off-target effects.
  • Optimization of pharmacokinetic properties to improve brain penetration and bioavailability.
Molecular Structure Analysis

Structure

The molecular structure of SUN-K0706 features a complex arrangement typical of tyrosine kinase inhibitors. It includes:

  • A central core that interacts with the ATP-binding site of the BCR-ABL1 kinase.
  • Functional groups that enhance binding affinity and selectivity.

Data

The specific molecular formula and weight have not been disclosed in public databases, but it is categorized as a small molecule with properties conducive to oral bioavailability.

Chemical Reactions Analysis

Reactions

SUN-K0706 primarily acts through competitive inhibition of the BCR-ABL1 tyrosine kinase. This inhibition prevents the phosphorylation of substrate proteins that are critical for cancer cell proliferation and survival.

Technical Details

The mechanism involves:

  • Binding to the ATP-binding site of the kinase.
  • Disruption of downstream signaling pathways that lead to cell growth and division.
Mechanism of Action

Process

The mechanism by which SUN-K0706 exerts its effects involves:

  1. Inhibition of BCR-ABL1 Tyrosine Kinase: By binding to the active site, it prevents ATP from interacting with the kinase.
  2. Neuroprotective Effects: In preclinical studies, SUN-K0706 has shown potential neuroprotective properties, possibly through modulation of pathways involved in neuronal survival and apoptosis.

Data

Preclinical data indicate that SUN-K0706 may also influence alpha-synuclein degradation pathways, which are implicated in Parkinson's disease pathology. This suggests a dual mechanism where it not only inhibits cancer cell proliferation but also offers protective effects on neurons.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (specific appearance details are proprietary).
  • Solubility: Expected to be soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions is critical for its formulation as an oral drug.
  • Reactivity: Reacts specifically with BCR-ABL1 kinase without significant off-target interactions noted in preliminary studies.

Relevant pharmacokinetic data indicate favorable absorption characteristics, making it suitable for oral administration.

Applications

Scientific Uses

SUN-K0706 is primarily being explored for:

  • Treatment of Chronic Myeloid Leukemia: Demonstrated efficacy in inhibiting BCR-ABL1 positive leukemic cells.
  • Neurodegenerative Diseases: Ongoing clinical trials assess its effectiveness in conditions like Parkinson's disease and Lewy body dementia, focusing on its ability to cross the blood-brain barrier and exert neuroprotective effects.

Properties

Product Name

SUN-K0706

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

SUN-K0706; SUN K0706; SUNK0706; K-0706; K0706; K 0706;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.